6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
CAS No.: 932886-69-6
Cat. No.: VC2394996
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932886-69-6 |
|---|---|
| Molecular Formula | C19H16ClNO2 |
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | 6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23) |
| Standard InChI Key | OUCHHVAJKYZQHL-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
| Canonical SMILES | CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Introduction
Synthesis of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic Acid
Synthetic Routes
The synthesis of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid involves multi-step organic reactions that require careful selection of starting materials, reagents, and reaction conditions.
Starting Materials
Typical precursors include:
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2-Chloroquinoline: Provides the quinoline backbone with a chlorine substituent.
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4-Propylbenzene: Contributes the propylphenyl group through electrophilic substitution reactions.
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Carboxylic Acid Precursors: Such as malonic acid derivatives for introducing the carboxylic acid functionality.
Reaction Conditions
The synthesis generally involves:
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Electrophilic Aromatic Substitution: To introduce substituents on the quinoline ring.
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Oxidation or Reduction Steps: To adjust functional groups as needed.
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Purification Techniques: Including recrystallization or chromatography to achieve high purity.
For example:
\text{C_9H_7Cl + C_9H_{12} \rightarrow C_{19}H_{16}ClNO_2}
Industrial Production Methods
Large-scale production requires optimization of reaction conditions to maximize yield and minimize by-products. Catalysts such as palladium or copper salts are often employed to facilitate coupling reactions between aromatic compounds.
Chemical Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Melting Point | (approx.) |
| Solubility | Soluble in organic solvents like DMF and DMSO; sparingly soluble in water |
The compound's hydrophobicity is influenced by the propyl group, while its polar functional groups contribute to solubility in polar solvents.
Chemical Reactivity
The presence of electron-withdrawing (chlorine) and electron-donating (propylphenyl) groups affects the reactivity of the quinoline ring:
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Electrophilic Substitution: Enhanced by electron density from substituents.
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Nucleophilic Attack: On the carboxylic acid group under basic conditions.
Biological Activity
Antimicrobial Properties
Quinoline derivatives are known for their broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Studies suggest that 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid exhibits potent antibacterial effects due to its ability to inhibit bacterial enzymes involved in cell wall synthesis.
Experimental Data
| Organism Tested | MIC (µg/mL) | Observations |
|---|---|---|
| S. aureus | Synergistic effect with ciprofloxacin | |
| E. coli | Effective against resistant strains |
These results highlight its potential for combination therapies targeting resistant bacterial strains.
Anticancer Activity
Research indicates that quinoline derivatives can inhibit cancer cell proliferation by targeting cellular enzymes such as sirtuins or kinases involved in growth signaling pathways.
Mechanisms
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Enzyme Inhibition: Blocks metabolic enzymes required for cancer cell survival.
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Apoptosis Induction: Triggers programmed cell death by disrupting mitochondrial function.
Cytotoxicity Studies
In vitro assays demonstrate selective toxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Mechanism of Action
Molecular Targets
The compound interacts with:
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Enzymes: Such as bacterial transpeptidases or human kinases.
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Receptors: Involved in signaling pathways like G-protein coupled receptors (GPCRs).
Binding Affinity
Its binding affinity is enhanced by:
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Hydrogen bonding through the carboxylic acid group.
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Hydrophobic interactions via the propylphenyl moiety.
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